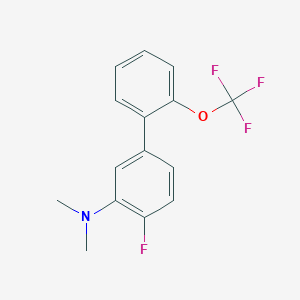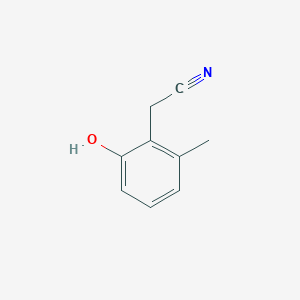
2-Hydroxy-6-methylbenzeneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-methylbenzeneacetonitrile is an organic compound characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methylbenzeneacetonitrile typically involves the reaction of 2-Hydroxy-6-methylbenzaldehyde with a cyanide source under basic conditions. One common method is the nucleophilic addition of cyanide to the aldehyde group, followed by dehydration to form the nitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-methylbenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-Hydroxy-6-methylbenzoic acid.
Reduction: Formation of 2-Hydroxy-6-methylbenzylamine.
Substitution: Formation of halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-methylbenzeneacetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-methylbenzeneacetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to participate in redox reactions also contributes to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzeneacetonitrile: Lacks the methyl group, resulting in different chemical properties and reactivity.
6-Methylbenzeneacetonitrile: Lacks the hydroxyl group, affecting its solubility and biological activity.
2-Hydroxy-6-methylbenzoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical behavior.
Uniqueness
2-Hydroxy-6-methylbenzeneacetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9NO |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(2-hydroxy-6-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-9(11)8(7)5-6-10/h2-4,11H,5H2,1H3 |
Clave InChI |
CHSAIBMOODKQDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


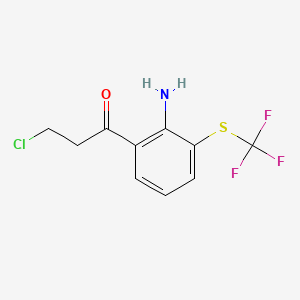
![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14069361.png)
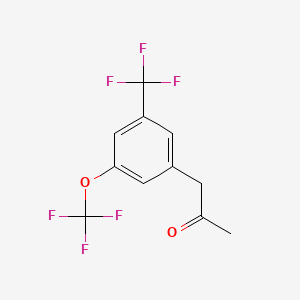
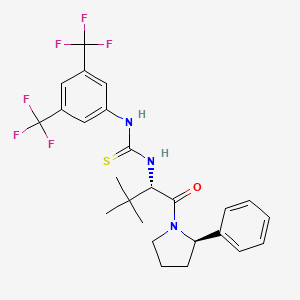


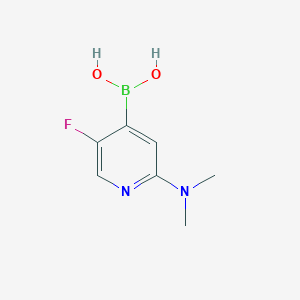
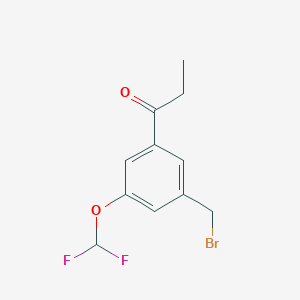
![10-Chlorobenzimidazo[1,2-c][1,2,3]benzotriazine](/img/structure/B14069396.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol](/img/structure/B14069404.png)


